3-Fluoro-2-methoxybenzylamine
Overview
Description
3-Fluoro-2-methoxybenzylamine is a chemical compound with the molecular formula C8H10FNO . It is also known as 2-(3-Fluoro-2-methoxyphenyl)ethylamine or FMPEA. This compound belongs to the class of substituted benzylamines, which are widely used in various fields of research and industry.
Molecular Structure Analysis
The molecular weight of 3-Fluoro-2-methoxybenzylamine is 155.17 . The compound consists of a benzene ring substituted with a fluoro group, a methoxy group, and a benzylamine group .Physical And Chemical Properties Analysis
3-Fluoro-2-methoxybenzylamine is a liquid at ambient temperature . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .Scientific Research Applications
Synthesis of Novel Compounds : Research has shown that derivatives of 3-Fluoro-2-methoxybenzylamine, such as 3-(o-methoxybenzyl)sydnone, have been synthesized and evaluated for various biological activities. These derivatives have shown significant responses in coronary dilation tests, inhibition of collagen-induced platelet aggregation, local anesthetic properties, and moderate cardiotropic activity (H. Tien et al., 1990).
Protecting Group in Chemical Synthesis : The p-methoxybenzyl (PMB) group, which is related to 3-Fluoro-2-methoxybenzylamine, has been used as a new N3-imide protecting group in the synthesis of certain compounds like 5-fluorouridine. This demonstrates the compound's utility in facilitating selective chemical reactions (T. Akiyama et al., 1990).
Catalysis in Chemical Reactions : Derivatives of N,N-di-isopropylbenzylamine, which include a compound similar to 3-Fluoro-2-methoxybenzylamine, have been used as catalysts in direct amide formation between carboxylic acids and amines. The presence of an electron-withdrawing group in such systems increases their reactivity as catalysts (K. Arnold et al., 2008).
Development of Chemosensors : A compound structurally related to 3-Fluoro-2-methoxybenzylamine has been used in the development of a dual chemosensor for detecting Zn2+ and Al3+ ions. The compound demonstrated significant fluorescence intensity changes in the presence of these ions, indicating its potential application in chemical sensing technologies (Ankita Roy et al., 2019).
Insecticidal Activity : Studies have been conducted on 4-methoxymethylbenzyl permethrinates containing fluorine, which are structurally similar to 3-Fluoro-2-methoxybenzylamine. These studies explored the relationship between the position of the fluorine atom and insecticidal activity (Xinzhuo Zou, Zongxing Qiu, 2002).
Application in Oxidative Coupling : Research has been done on new agents for biaryl oxidative coupling in fluoro acid medium, which include compounds related to 3-Fluoro-2-methoxybenzylamine. This demonstrates its utility in the synthesis of phenolic bisbenzocyclooctadiene lignans (D. Planchenault et al., 1995).
Electrochemical Applications : The electrochemical oxidation of compounds like 3,5-di-tert-butylcatechol in the presence of 2-methoxybenzylamine (a related compound) has been studied, showing potential applications in electrochemical synthesis and characterization (Hamid Salehzadeh, D. Nematollahi, 2014).
Safety And Hazards
3-Fluoro-2-methoxybenzylamine is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(3-fluoro-2-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGJLRXKGHPGOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291833 | |
Record name | 3-Fluoro-2-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methoxybenzylamine | |
CAS RN |
916420-49-0 | |
Record name | 3-Fluoro-2-methoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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